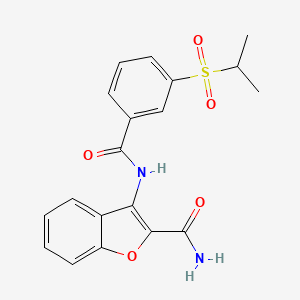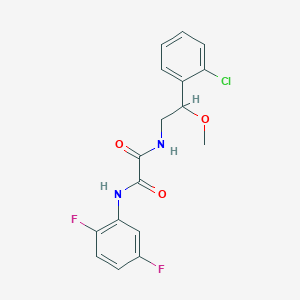
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that contains chlorophenyl, methoxyethyl, and difluorophenyl groups attached to an oxalamide core . Oxalamides are a class of organic compounds containing a functional group with the general structure R-CO-NH-CO-R’. They are considered as derivatives of oxalic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of differing electron density due to the presence of various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The chlorophenyl, methoxyethyl, and difluorophenyl groups could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
A novel synthetic approach to oxalamides, including compounds similar to N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide, involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This methodology yields high-purity oxalamides and anthranilic acid derivatives, showcasing an operationally simple and high-yielding process for synthesizing complex organic molecules (Mamedov et al., 2016).
Material Science Applications
In material science, N-aryl substituted itaconimides, which share functional group similarities with the mentioned compound, have been synthesized and characterized for their thermal behavior and reactivity ratios when copolymerized with methyl methacrylate. These studies highlight the influence of substituents on monomer reactivity and the thermal properties of resulting polymers, suggesting potential applications in designing materials with tailored properties (Chauhan & Choudhary, 2006).
Catalysis and Organic Transformations
Research on oxalamide-based N-heterocyclic carbenes has explored their reactivity, demonstrating their potential in catalyzing various organic transformations, including cyclopropanation and the synthesis of selenides and rhodium complexes. Such studies indicate the versatility of oxalamide derivatives in catalysis and organic synthesis (Braun et al., 2012).
Supramolecular Chemistry
The structure and supramolecular assemblies of N,N'-diaryloxalamides have been investigated, revealing that aryl-perfluoroaryl stacking interactions, hydrogen bonding, and steric effects play significant roles in determining the structure of these assemblies. This research provides insights into the design of supramolecular materials with specific properties and interactions (Piotrkowska et al., 2007).
Environmental Applications
The degradation products of UV filters in chlorinated seawater pools have been studied, with a focus on the transformation products and degradation mechanisms. Although not directly related to the compound , such research underscores the importance of understanding the environmental fate and reactivity of chlorinated organic compounds in aquatic systems (Manasfi et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(2,5-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O3/c1-25-15(11-4-2-3-5-12(11)18)9-21-16(23)17(24)22-14-8-10(19)6-7-13(14)20/h2-8,15H,9H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJICZKTCHTKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

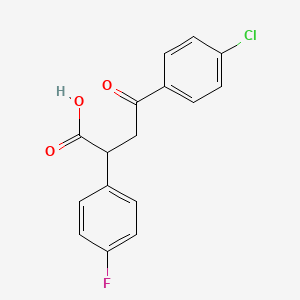
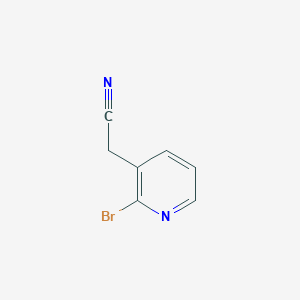
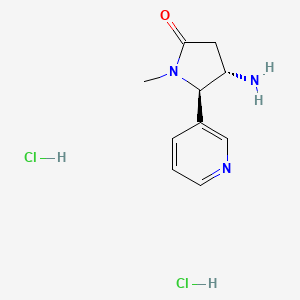

![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone](/img/structure/B2922986.png)

![7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2922989.png)
![6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922991.png)
![3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B2922992.png)
![methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2922994.png)
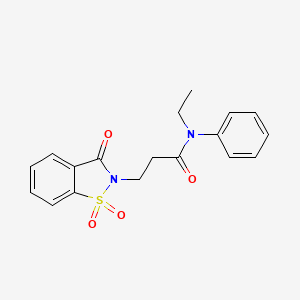

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2922998.png)
